5-Amino-2-fluoropyridine

Overview

Description

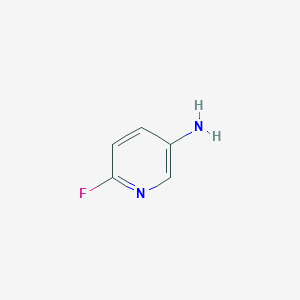

5-Amino-2-fluoropyridine (CAS: 1827-27-6) is a fluorinated pyridine derivative with the molecular formula C₅H₅FN₂ and a molecular weight of 112.11 g/mol. It is a key intermediate in pharmaceutical synthesis and biochemical research, particularly in the development of fluorescent probes for enzyme assays such as fatty acid amide hydrolase (FAAH) . The compound is synthesized via a multi-step process starting from 2-aminopyridine, involving acetylation, nitration, reduction, diazotization, and hydrolysis . Its fluorine atom at the 2-position and amino group at the 5-position confer unique electronic and steric properties, making it valuable in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoropyridine typically involves multiple steps. One common method starts with 2-nitro-5-halogenated pyridine, which undergoes a halogen replacement reaction with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions. The resulting 2-nitro-5-fluoropyridine is then reduced using a catalyst and a reducing agent like hydrogen to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert gas protection and specific solvent systems are crucial to maintaining the stability of intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.

Reduction Reactions: The nitro group in intermediates can be reduced to an amino group using hydrogen and a catalyst.

Diazotization and Schiemann Reaction: These reactions are used to introduce the fluorine atom into the pyridine ring.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium nitrite and hydrochloric acid are used for diazotization, followed by fluorination using tetrafluoroborate.

Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of nitro groups.

Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Properties and Structure

5-Amino-2-fluoropyridine (CHFN) is characterized by the presence of an amino group at position 5 and a fluorine atom at position 2 of the pyridine ring. This unique substitution pattern imparts distinctive chemical properties that facilitate its use as a building block in synthetic chemistry.

Chemistry

- Building Block for Synthesis : this compound is utilized as a fundamental precursor in the synthesis of more complex fluorinated compounds. Its reactivity allows for the late-stage functionalization of multisubstituted pyridines via nucleophilic aromatic substitution (SNAr) reactions, which can occur under milder conditions compared to other halogenated pyridines .

Biology

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its structural characteristics enable it to interact with active sites on enzymes, modulating their activity. For example, it has shown promise in the development of antiviral agents by inhibiting integrase enzymes .

Medicine

- Pharmaceutical Development : this compound is a critical intermediate in the synthesis of various pharmaceutical compounds, including antiviral drugs and antibiotics. Its unique molecular structure enhances the efficacy of these medications in targeting neurological and inflammatory diseases .

| Drug Type | Target Diseases |

|---|---|

| Antivirals | Neurological disorders |

| Antibiotics | Bacterial infections |

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the synthesis of integrase inhibitors using this compound as a key intermediate. The compound’s ability to form hydrogen bonds facilitated its binding to target proteins, enhancing the effectiveness of the resulting antiviral agents.

Case Study 2: Agrochemical Applications

Research highlighted its role in developing new herbicides that exhibit higher efficacy and lower environmental impact compared to traditional chemicals. The introduction of fluorine in the molecular structure improved the compound's stability and activity against specific pests.

Toxicity and Safety Considerations

While this compound has beneficial applications, safety profiles must be considered. Reports indicate that inhalation exposure can lead to toxic effects such as methemoglobinemia and encephalopathy . Therefore, appropriate safety measures are essential during handling and industrial production.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural analogues of 5-amino-2-fluoropyridine, highlighting their substituents, physical properties, and applications:

Key Comparative Insights:

Electronic Effects: The fluorine substituent in this compound is highly electronegative, enhancing electron-withdrawing effects compared to methyl (5-amino-2-methylpyridine) or methoxy groups (5-amino-2-methoxypyridine). This property stabilizes intermediates in nucleophilic aromatic substitution reactions . Chlorine in 5-amino-2-chloropyridine offers moderate electron-withdrawing effects but enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its polarizability .

Steric and Functional Group Influence: Iodo derivatives (e.g., 5-amino-2-iodopyridine) are bulkier, limiting their use in sterically constrained reactions but valuable in radioimaging . Carboxylic acid groups (e.g., 5-amino-2-fluoro-4-pyridinecarboxylic acid) introduce acidity and hydrogen-bonding capabilities, making them suitable for coordination chemistry .

Synthetic Utility :

Biological Activity

5-Amino-2-fluoropyridine (CAS Number: 1827-27-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its role in various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 112.11 g/mol |

| Melting Point | 86-87 °C |

| Boiling Point | 264 °C |

| Density | 1.3 g/cm³ |

| Flash Point | 113.5 °C |

This compound is characterized by the presence of an amino group and a fluorine atom on the pyridine ring, which contribute to its reactivity and biological activity. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and viruses, making it a candidate for developing new antibiotics and antiviral agents. The compound's ability to interact with bacterial enzymes suggests potential applications in treating infections caused by resistant strains .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in bacterial metabolism.

- Interference with Nucleic Acid Synthesis : The compound may disrupt DNA replication processes in microbial cells.

- Modulation of Cellular Pathways : It affects various signaling pathways, including those related to apoptosis and inflammation, indicating its potential as an anti-inflammatory agent .

Study on Antiviral Activity

A study published in Antiviral Research investigated the efficacy of this compound against HIV. Results demonstrated that the compound significantly reduced viral load in infected cell lines, suggesting its potential as an antiretroviral agent .

In Vivo Studies

In vivo studies have shown that derivatives of this compound can effectively reduce tumor growth in animal models. These findings highlight the compound's potential role in cancer therapy, particularly as a part of combination therapies targeting multiple pathways .

Synthesis and Functionalization

The synthesis of this compound typically involves nucleophilic substitution reactions where fluorination plays a critical role. Recent methodologies have improved the efficiency of synthesizing this compound through late-stage functionalization techniques, allowing for the introduction of various substituents that enhance its biological properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-2-fluoropyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves halogenation and amination steps. For example, direct fluorination of pyridine precursors using hydrogen fluoride or fluorinating agents like Selectfluor® under controlled anhydrous conditions is common. A key challenge is avoiding over-fluorination; this is mitigated by using stoichiometric ratios and low temperatures (e.g., 0–5°C) . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures ≥95% purity, as validated by GC analysis .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation requires multi-modal analysis:

- NMR : H NMR (DMSO-d6) shows characteristic peaks for the amino group (~5.5 ppm, broad singlet) and fluorine-induced deshielding of adjacent protons (e.g., H3 at ~8.2 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement resolves bond lengths (e.g., C-F: ~1.34 Å) and confirms the planar pyridine ring. Programs like ORTEP-3 or WinGX assist in visualizing thermal ellipsoids and hydrogen bonding .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility can be enhanced via protonation (HCl in ethanol) for reaction setups .

- Stability : The compound is hygroscopic; store under inert gas (N/Ar) at −20°C. Degradation products (e.g., oxidized amines) are detectable via HPLC with UV/Vis monitoring at 254 nm .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer :

- DFT : Gaussian 09 or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amino group’s electron-donating effect lowers the LUMO energy, enhancing reactivity in Suzuki-Miyaura couplings .

- Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., CXCR1/2 receptors). Protonation states (pH 7.4) and tautomerism (amino vs. imino forms) must be considered for accurate binding affinity predictions .

Q. What strategies resolve contradictions in reported spectral data or bioactivity results for this compound derivatives?

- Methodological Answer :

- Spectral conflicts : Cross-validate using high-field NMR (600 MHz+) and HRMS (ESI-TOF). For example, discrepancies in F NMR shifts may arise from solvent polarity effects; use deuterated DMSO for consistency .

- Bioactivity : Replicate assays under standardized conditions (e.g., cell line: HEK293, ligand concentration: 10 µM). Confounding factors like impurity-driven cytotoxicity require LC-MS purity checks (>98%) .

Q. How does steric and electronic modulation (e.g., substituent effects) influence the coordination chemistry of this compound in organometallic complexes?

- Methodological Answer :

- Steric effects : The fluorine atom’s small size allows tight packing in osmium(II) or ruthenium(II) complexes, as shown in single-crystal studies .

- Electronic effects : Electron-withdrawing fluorine increases ligand field strength, shifting UV-Vis absorption bands (e.g., λmax from 450 nm to 480 nm in Os(II) complexes) .

Q. What crystallographic challenges arise in resolving polymorphic forms of this compound, and how are they addressed?

- Methodological Answer : Polymorphism is common due to hydrogen-bonding variability. Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. SHELXD solves phase problems via dual-space methods, while TWINABS handles twinned crystals. For ambiguous cases, pair with solid-state NMR to distinguish packing motifs .

Properties

IUPAC Name |

6-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHMOBMZVVFNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356082 | |

| Record name | 5-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1827-27-6 | |

| Record name | 6-Fluoro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1827-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.